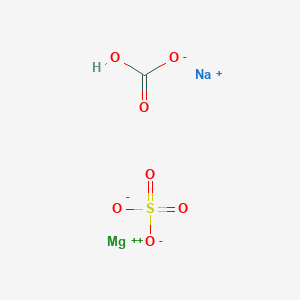
Andrew's liver salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Andrew's liver salt is a popular antacid and laxative that has been used for over a century. It was first formulated by Leonard Henry Andrew in the late 19th century and has since become a household name in many countries. The salt is a combination of magnesium sulfate, sodium bicarbonate, and citric acid, which work together to relieve indigestion, constipation, and other gastrointestinal problems.
Mecanismo De Acción
The mechanism of action of Andrew's liver salt is based on its ability to neutralize stomach acid and increase the pH of the stomach. The sodium bicarbonate component of the salt reacts with the hydrochloric acid in the stomach to form carbon dioxide and water, which reduces the acidity of the stomach. The magnesium sulfate component of the salt acts as a laxative by drawing water into the colon, which softens the stool and promotes bowel movement.
Biochemical and Physiological Effects:
Andrew's liver salt has several biochemical and physiological effects on the body. It can reduce the acidity of the stomach, relieve indigestion, and promote bowel movement. The salt also has a mild diuretic effect due to the magnesium sulfate component, which can help to reduce fluid retention. Additionally, the salt has been shown to increase bile secretion, which can aid in the digestion of fats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Andrew's liver salt has several advantages for lab experiments. It is a readily available and inexpensive compound that can be used as a model for studying the dissolution and absorption of drugs in the gastrointestinal tract. The salt is also easy to prepare and has a long shelf life. However, the salt has some limitations for lab experiments. Its effects on the body are not as potent as other drugs, and its use may not accurately reflect the effects of more potent compounds.
Direcciones Futuras
There are several future directions for research on Andrew's liver salt. One area of research could be to study the effects of the salt on gut microbiota. Another area of research could be to investigate the potential use of the salt as a drug delivery system for targeted drug delivery to the gastrointestinal tract. Additionally, more studies could be conducted to better understand the mechanism of action and biochemical effects of the salt.
Conclusion:
Andrew's liver salt is a popular antacid and laxative that has been used for over a century. Its combination of magnesium sulfate, sodium bicarbonate, and citric acid work together to relieve indigestion, constipation, and other gastrointestinal problems. The salt has been extensively studied for its effects on gastric pH, intestinal motility, and bile secretion. Its use in research has helped to better understand the mechanism of action and biochemical effects of the salt. There are several future directions for research on Andrew's liver salt, including studying its effects on gut microbiota and investigating its potential use as a drug delivery system.
Métodos De Síntesis
Andrew's liver salt is synthesized by combining magnesium sulfate, sodium bicarbonate, and citric acid in a specific ratio. The synthesis process involves mixing the three components in a dry state and then adding water to create a solution. The solution is then dried and granulated to form the final product. The synthesis method has been refined over the years to ensure consistent quality and purity of the salt.
Aplicaciones Científicas De Investigación
Andrew's liver salt has been used extensively in scientific research for its antacid and laxative properties. It has been studied for its effects on gastric pH, intestinal motility, and bile secretion. The salt has also been used as a model compound for studying the dissolution and absorption of drugs in the gastrointestinal tract. Its use in research has helped to better understand the mechanism of action and biochemical effects of the salt.
Propiedades
Número CAS |
138230-27-0 |
|---|---|
Nombre del producto |
Andrew's liver salt |
Fórmula molecular |
CHMgNaO7S |
Peso molecular |
204.38 g/mol |
Nombre IUPAC |
magnesium;sodium;hydrogen carbonate;sulfate |
InChI |
InChI=1S/CH2O3.Mg.Na.H2O4S/c2-1(3)4;;;1-5(2,3)4/h(H2,2,3,4);;;(H2,1,2,3,4)/q;+2;+1;/p-3 |
Clave InChI |
ZDXSOOBRDLVPON-UHFFFAOYSA-K |
SMILES isomérico |
[H+].C(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2] |
SMILES |
C(=O)(O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2] |
SMILES canónico |
[H+].C(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2] |
Sinónimos |
Andrew's Liver Salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)


![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)
![N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B137985.png)




